molecular formula C13H12FN3OS B2911798 N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide CAS No. 1021120-69-3

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide

Cat. No.: B2911798
CAS No.: 1021120-69-3
M. Wt: 277.32
InChI Key: PUOMYYJOTJHUIU-UHFFFAOYSA-N
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Description

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by the presence of a pyridazine ring substituted with a 4-fluorobenzylthio group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide typically involves the reaction of 4-fluorobenzylthiol with a pyridazine derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Studied for its therapeutic potential, particularly in the treatment of diseases such as cancer and diabetes.

Mechanism of Action

The mechanism of action of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, by binding to the active site and preventing substrate access . This inhibition can lead to a decrease in the breakdown of carbohydrates, thereby reducing blood sugar levels.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • N-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-2-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

Uniqueness

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-fluorobenzylthio group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-9(18)15-12-6-7-13(17-16-12)19-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOMYYJOTJHUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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